![molecular formula C11H14FN5O3 B15294511 (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog. This compound is characterized by its unique structure, which includes a fluorine atom at the 4-position of the oxolane ring and a methylamino group attached to the purine base. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Purine Base: The purine base is introduced via glycosylation reactions, where the oxolane ring is coupled with a purine derivative.
Methylation: The methylamino group is introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and assays.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thus preventing viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Similar in structure but lacks the methylamino group.
2’-C-Methyladenosine: Contains a methyl group at the 2’-position instead of the 6-position.
Fludarabine: A fluorinated purine analog used in cancer therapy.
Uniqueness
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct chemical and biological properties. This combination enhances its stability and efficacy as a therapeutic agent.
Eigenschaften
Molekularformel |
C11H14FN5O3 |
|---|---|
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-6(12)8(19)5(2-18)20-11/h3-6,8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,6+,8-,11-/m1/s1 |
InChI-Schlüssel |
XVGMWRQRNLVRLF-WCGPTHBMSA-N |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


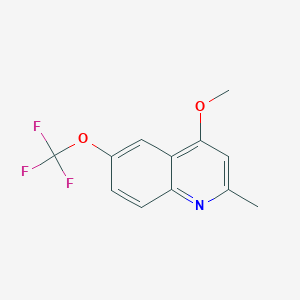



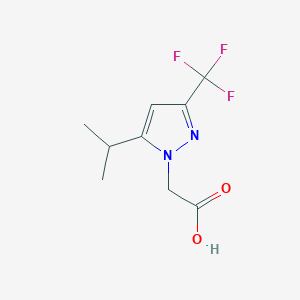
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
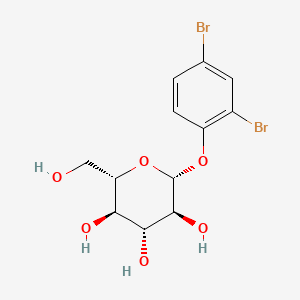

![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
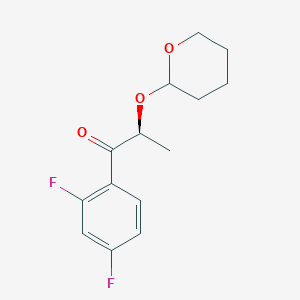
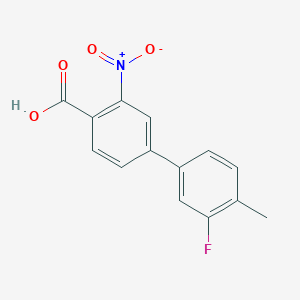
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
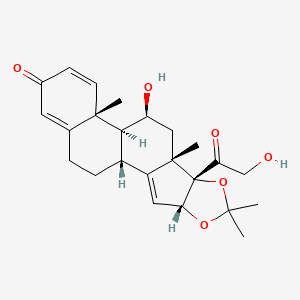
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
